5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE
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Overview
Description
5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 5-phenyl-2H-pyrazole-3-carboxylic acid with 4-fluorobenzaldehyde in the presence of a suitable hydrazine derivative. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions may occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins involved in biological processes.
Pathways: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- 5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID derivatives
- 4-FLUORO-BENZYLIDENE derivatives
Uniqueness
The uniqueness of 5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c18-14-8-6-12(7-9-14)11-19-22-17(23)16-10-15(20-21-16)13-4-2-1-3-5-13/h1-11H,(H,20,21)(H,22,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLJVHUTCVJNT-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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